molecular formula C14H7ClF3N3O B2645734 2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine CAS No. 337920-79-3

2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine

Cat. No. B2645734
CAS RN: 337920-79-3
M. Wt: 325.68
InChI Key: MQZOVTJIHCZHAC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Apoptosis Inducers and Anticancer Agents

Compounds related to 2-Chloro-5-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridine, like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers. These compounds exhibit significant activity against certain cancer cell lines, particularly breast and colorectal cancer cells. These oxadiazole compounds induce cell cycle arrest and subsequent apoptosis, showcasing their potential as anticancer agents. The structural activity relationship (SAR) studies highlight the importance of specific substituents for the compound's activity, pointing to the role of the 3-phenyl group and substituted five-member rings. The identification of the molecular target, TIP47 (an IGF II receptor binding protein), through a cell-based chemical genetics approach, further underscores the potential of these compounds in cancer treatment (Zhang et al., 2005).

Synthesis and Structural Analysis

The synthesis and structural characteristics of this compound-related compounds have been extensively studied. Compounds like 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone have been synthesized and analyzed for their crystal structure. The molecular arrangement of these compounds, including the angles and planes between the rings, have been detailed, providing insights into the compound's structural integrity and potential interactions (Fun et al., 2012).

Antitumor Activity and Bioactive Moieties

The design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to this compound have been focused on their potential antitumor activity. Incorporating various bioactive moieties aims to enhance the compounds' lipophilicity, facilitating their transport across cell membranes. In vitro studies of these compounds on a panel of cell lines have shown significant potency, with specific compounds exhibiting mean IC50 values indicative of their potential as anticancer agents. The structural characterization of these compounds, including X-ray diffraction analyses, adds to the understanding of their activity profile (Maftei et al., 2016).

Synthesis of Key Intermediates

Efforts in synthesizing key intermediates for the manufacture of important medical compounds, such as COMT inhibitors, involve the use of this compound-related structures. Novel routes have been developed, highlighting the importance of these compounds in the synthesis of clinically relevant molecules (Kiss et al., 2008).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-(6-chloropyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-6-3-9(7-19-11)13-20-12(21-22-13)8-1-4-10(5-2-8)14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZOVTJIHCZHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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